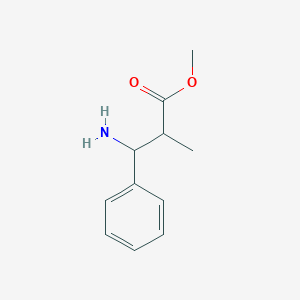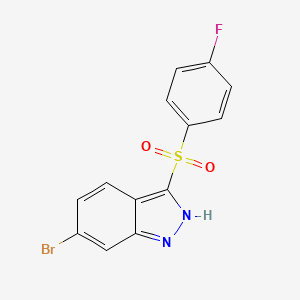![molecular formula C8H13N5O B8712617 1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one](/img/structure/B8712617.png)
1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one is a heterocyclic compound that features a triazole ring and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one typically involves the reaction of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde with 2-oxopiperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
科学的研究の応用
1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. This interaction can lead to inhibition or activation of the target, depending on the specific application .
類似化合物との比較
Similar Compounds
- 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde
- 2-Oxopiperazine
- 1,2,4-Triazole derivatives
Uniqueness
1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one is unique due to its combination of a triazole ring and a piperazine ring, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
特性
分子式 |
C8H13N5O |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one |
InChI |
InChI=1S/C8H13N5O/c1-12-7(10-6-11-12)5-13-3-2-9-4-8(13)14/h6,9H,2-5H2,1H3 |
InChIキー |
VUQLKTAFWFPHBD-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC=N1)CN2CCNCC2=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(4-Bromophenyl)-3-methylimidazo[1,2-a]pyridine](/img/structure/B8712577.png)


![4-[(3,6-Dichloropyridin-2-yl)methoxy]aniline](/img/structure/B8712607.png)


